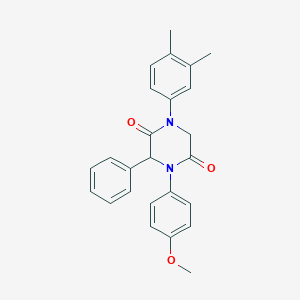![molecular formula C27H26N2O2 B242498 1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)
1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound A or A-841720, and its chemical structure is C31H31N2O2.
Wirkmechanismus
The mechanism of action of Compound A is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation in the brain, and the protection of neurons from damage. In addition, Compound A has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Compound A in lab experiments is its potent anti-cancer properties. However, one of the limitations of using Compound A is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Compound A, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level.
In conclusion, 1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione or Compound A is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties make it a promising compound for future research.
Synthesemethoden
The synthesis of Compound A involves a multi-step process that includes the reaction of 1-(3,4-dimethylphenyl)piperazine with 1-(4-bromophenyl)-2-phenylethene, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 1,3-cyclohexanedione.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Several studies have shown that Compound A has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. In addition, Compound A has been shown to have neuroprotective effects and can reduce inflammation in the brain.
Eigenschaften
Molekularformel |
C27H26N2O2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-4-phenyl-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C27H26N2O2/c1-19-14-15-24(17-20(19)2)28-18-25(30)29(23-12-8-5-9-13-23)26(27(28)31)21(3)16-22-10-6-4-7-11-22/h4-17,26H,18H2,1-3H3/b21-16+ |
InChI-Schlüssel |
CJZXHVJIJJXSKJ-LTGZKZEYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)/C(=C/C3=CC=CC=C3)/C)C4=CC=CC=C4)C |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
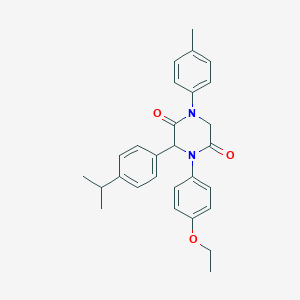
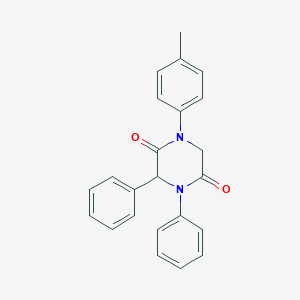
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)


![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
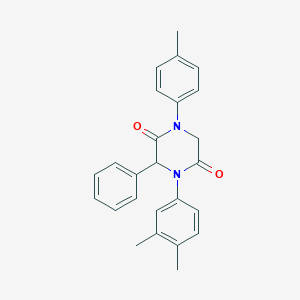
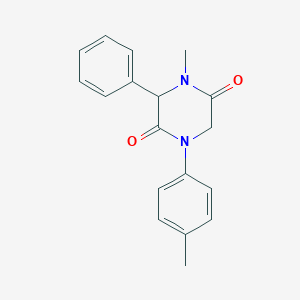
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
